molecular formula C18H27NO5 B13206736 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid

Cat. No.: B13206736
M. Wt: 337.4 g/mol
InChI Key: UJABTBCSARUMAC-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is a synthetic organic compound with the molecular formula C18H27NO5. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a pentanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the alkylation of the protected amino acid with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropoxy group. The final step involves the deprotection of the Cbz group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with enzymes or receptors. The pentanoic acid backbone provides a scaffold for binding to active sites, while the 2-methylpropoxy group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2-methylpropoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H27NO5/c1-14(2)11-23-12-16(10-17(20)21)8-9-19-18(22)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

UJABTBCSARUMAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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